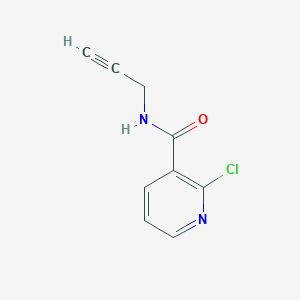

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Description

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (molecular formula: C₉H₆ClN₂O) is a pyridine-based carboxamide derivative characterized by a 2-chloro substituent on the pyridine ring and a propargyl (prop-2-yn-1-yl) group attached to the amide nitrogen. The propargyl group enables click chemistry applications, while the chloro substituent influences electronic properties and reactivity .

Properties

IUPAC Name |

2-chloro-N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h1,3-4,6H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSJBBTYPAPJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640788 | |

| Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56739-17-4 | |

| Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with propargylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like LiAlH4 for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemists looking to develop novel compounds.

Biology

- Biological Activity : Research indicates that 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide exhibits potential antimicrobial and anticancer properties. Studies have shown it can inhibit specific enzymes or receptors involved in critical biological pathways.

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications, particularly in drug design focused on treating diseases such as cancer and infections caused by resistant bacteria.

Industry

- Specialty Chemicals : It is utilized in the production of specialty chemicals and serves as a building block for various industrial applications, including the development of new materials.

Antimicrobial Activity

A study investigating the antimicrobial properties of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide revealed significant activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus.

Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, with an IC50 value ranging from 5 to 10 µM. Further investigation into its mechanism of action revealed that it may interfere with cell cycle progression.

Mechanism of Action

The mechanism of action of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Positional Isomerism of Chloro Substituents

- 6-Chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (CAS: 1798004-42-8): This analog differs in the position of the chloro group (6-chloro vs. 2-chloro in the target compound). The cyclohexyl group introduces steric bulk, enhancing lipophilicity (logP) but possibly reducing solubility in polar solvents .

Functionalized Pyridine Derivatives

- N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (Catalog of Pyridine Compounds, 2017): The addition of a hydroxypropynyl group at the pyridine’s 6-position increases hydrophilicity due to the hydroxyl group, which may improve aqueous solubility.

Variations in the Amide Substituent

Propargyl vs. Aromatic and Heterocyclic Groups

- 2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide (CAS: 1147498-64-3): Here, the amide nitrogen is attached to a substituted phenyl ring with a methoxy group and a pyrrolidinone moiety. These features may enhance binding affinity to biological targets like enzymes or receptors .

- 2-Chloro-N-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]pyridine-3-carboxamide (CAS: 70454-34-1): The purine-derived substituent adds a heterocyclic aromatic system, enabling interactions such as base stacking or adenosine receptor binding. This contrasts with the alkyne group in the target compound, which is more suited for covalent modification (e.g., via azide-alkyne cycloaddition) .

Steric and Electronic Effects

- 2-Chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide (Enamine Ltd, 2023): The bicyclic oxabicyclo group creates significant steric hindrance around the amide bond, likely reducing susceptibility to enzymatic hydrolysis.

Table 1: Key Structural and Inferred Properties

Biological Activity

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is C₉H₈ClN₃O, with a molecular weight of approximately 196.63 g/mol. The structure features a pyridine ring substituted at the 3-position with a carboxamide group and at the 2-position with a chloro group, which contributes to its reactivity and biological activity.

The biological activity of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with amino acid residues in target proteins, influencing their function.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, making it a candidate for drug development in treating diseases related to enzyme dysregulation.

- Protein-Ligand Interactions : Molecular docking studies indicate that this compound binds effectively to certain biological targets, which could be critical for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide exhibit promising antimicrobial properties. For instance, studies have reported significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM for related compounds.

| Compound | Target Organism | IC₅₀ (μM) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 1.35 |

| Compound B | Mycobacterium tuberculosis | 2.18 |

Anti-inflammatory and Anticancer Properties

The compound has been studied for its potential anti-inflammatory and anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by increasing caspase levels, indicating its role in promoting programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in various biological assays:

-

Inhibition of Cancer Cell Proliferation : In MCF-7 breast cancer cells, the compound demonstrated an IC₅₀ value significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting superior potency .

Cell Line Compound IC₅₀ (μM) Control (5-FU) IC₅₀ (μM) MCF-7 9.46 17.02 - Toxicity Studies : Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. Table 1. Comparison of Synthetic Methods for Pyridine Carboxamides

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| EDCI/HOBt coupling | 75–85 | ≥95 | Propargyl group oxidation | |

| Schlenk technique | 60–70 | ≥90 | Moisture sensitivity | |

| Microwave-assisted | 80–88 | ≥98 | Scalability issues |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Major Degradants | Storage Recommendation |

|---|---|---|---|

| Light (UV, 48 hrs) | 15–20 | Oxidized propargyl derivative | Amber glass, –20°C |

| Humidity (40°C/75% RH) | 5–10 | Hydrolyzed amide | Desiccant-containing vial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.